

Application Note: High-Performance Liquid Chromatography (HPLC) for Methaniazide Analysis

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Compound of Interest

Compound Name: Methaniazide

Cat. No.: B076274

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Introduction

Methaniazide is a derivative of isoniazid, a primary drug used in the treatment of tuberculosis. Accurate and reliable quantification of **Methaniazide** in pharmaceutical formulations and biological matrices is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Methaniazide**. The described protocol is designed to separate **Methaniazide** from its potential degradation products, ensuring specificity and accuracy.

Principle

The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier. The method leverages the principles of reversed-phase chromatography, where the nonpolar stationary phase retains the analyte, and a polar mobile phase facilitates its elution. Detection is performed using a UV-Vis detector at a wavelength determined to be the absorption maximum for **Methaniazide**. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array or UV-Vis detector is suitable for this analysis.

Parameter	Recommended Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	0.01 M Potassium Dihydrogen Orthophosphate : Methanol (85:15 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient (25 °C)
Detection Wavelength	254 nm
Run Time	10 minutes

Reagent and Standard Preparation

- Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC-grade water to make a 0.01 M solution. Filter and degas the buffer. Mix with methanol in the specified ratio.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Methaniazide** reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

Sample Preparation

- For Pharmaceutical Formulations (e.g., Tablets):

- Weigh and finely powder a representative number of tablets.
- Transfer an amount of powder equivalent to a single dose of **Methaniazide** into a suitable volumetric flask.
- Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Make up to the volume with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter before injection.
- For Biological Matrices (e.g., Plasma):
 - Perform a protein precipitation step by adding a threefold volume of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
 - Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
 - Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of mobile phase.
 - Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation Summary

The analytical method was validated as per ICH guidelines, and the key performance parameters are summarized below.

Validation Parameter	Result
Linearity Range	15 - 90 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.671 µg/mL[1]
Limit of Quantification (LOQ)	2.033 µg/mL[1]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Retention Time	Approximately 3.0 minutes[1]

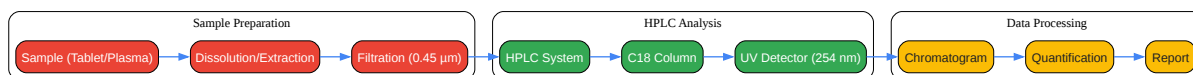
Forced Degradation Studies

To establish the stability-indicating nature of the method, **Methaniazide** was subjected to forced degradation under various stress conditions as recommended by ICH guidelines.[2][3][4][5][6] The drug was exposed to acidic, alkaline, oxidative, thermal, and photolytic stress.

Stress Condition	Treatment	Observation
Acid Hydrolysis	0.1 N HCl at 80°C for 2 hours	Significant degradation observed.
Alkali Hydrolysis	0.1 N NaOH at 80°C for 2 hours	Significant degradation observed.
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 24 hours	Moderate degradation observed.
Thermal Degradation	Dry heat at 105°C for 24 hours	Minimal degradation observed.
Photolytic Degradation	Exposure to UV light (254 nm) for 24 hours	Moderate degradation observed.[1]

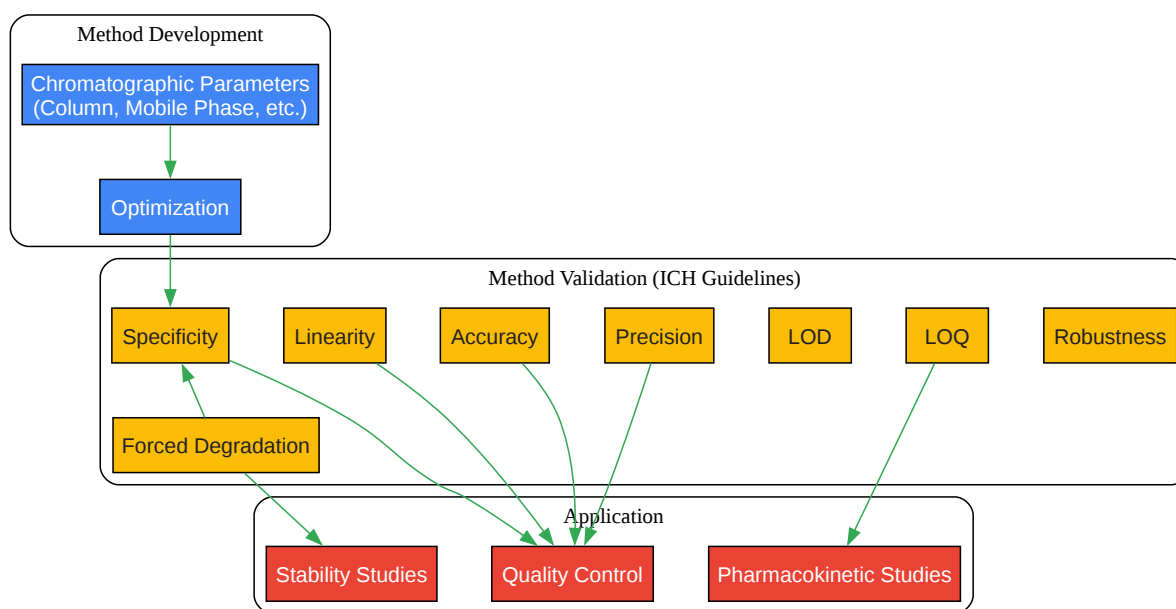
The HPLC analysis of the stressed samples demonstrated that the degradation products were well-resolved from the parent **Methaniazide** peak, confirming the specificity and stability-indicating capability of the method.

Visualizations



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Caption: Experimental workflow for **Methaniazide** analysis by HPLC.



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Caption: Logical relationship of HPLC method development and validation for **Methaniazide**.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, precise, accurate, and specific for the quantification of **Methaniazide** in the presence of its degradation products. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the routine analysis of **Methaniazide**. The stability-indicating nature of the assay makes it particularly suitable for stability studies of pharmaceutical formulations containing **Methaniazide**.

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